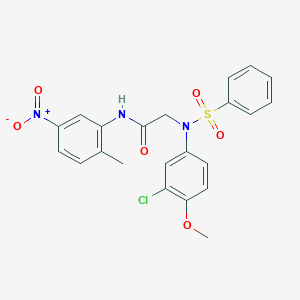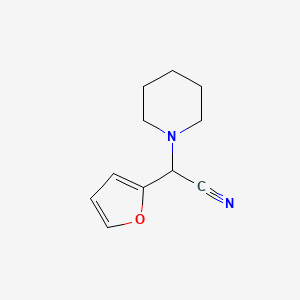
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at Eli Lilly and Company in the early 1990s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Studies
Compounds with isoxazole moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of 5-aminoisoxazoles and their derivatives demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring their potential in cancer therapy research (Hassan, Hafez, & Osman, 2014).
Neuroprotective and Enzyme Inhibition Applications
Research into isoxazole derivatives has also shown promising neuroprotective effects and enzyme inhibition properties. For example, studies on 5-aroylindoles acting as selective histone deacetylase 6 (HDAC6) inhibitors revealed their potential to ameliorate Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, offering insights into novel therapeutic avenues (Lee et al., 2018).
Carbonic Anhydrase Inhibitors
Isoxazole-containing compounds have been synthesized and identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes, including fluid secretion and pH regulation. Such inhibitors hold promise for the treatment of diseases like glaucoma and neuropathic pain (Altuğ et al., 2017).
Polymer Science Applications
In the field of polymer science, isoxazole derivatives have been incorporated into polymers to explore their material properties. Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, for instance, has highlighted the thermal stability and solvent solubility of these materials, which are important for various industrial applications (Hsiao & Yu, 1996).
Propiedades
IUPAC Name |
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-7-13(8-6-11)18-17(21)15-10-16(22-19-15)12-3-2-4-14(20)9-12/h2-10,20H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTACIVMSFWRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)



![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)



